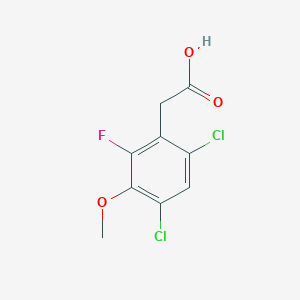

4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid

描述

属性

IUPAC Name |

2-(4,6-dichloro-2-fluoro-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO3/c1-15-9-6(11)3-5(10)4(8(9)12)2-7(13)14/h3H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLDHZYFNDUDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001221031 | |

| Record name | Benzeneacetic acid, 4,6-dichloro-2-fluoro-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2149589-78-4 | |

| Record name | Benzeneacetic acid, 4,6-dichloro-2-fluoro-3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2149589-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4,6-dichloro-2-fluoro-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Halogenation and Fluorination

The selective chlorination and fluorination of aromatic rings are generally achieved using halogenating agents under controlled conditions. Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are employed as catalysts to promote electrophilic aromatic substitution reactions. For example, chlorination can be conducted in the presence of AlCl3, which acts as a Lewis acid catalyst to facilitate the substitution at the 4 and 6 positions of the phenyl ring. Fluorination at the 2-position can be introduced via nucleophilic aromatic substitution or electrophilic fluorination methods depending on the precursor used.

Methoxylation

The methoxy group at the 3-position is typically introduced by methylation of the corresponding hydroxy group using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. This step may occur before or after halogenation depending on the stability and reactivity of intermediates.

Formation of Phenylacetic Acid Side Chain

The phenylacetic acid moiety is introduced through several routes:

Bromination of methyl group followed by cyanation and hydrolysis : Starting from a methyl-substituted aromatic compound, the methyl group is brominated to form benzyl bromide derivatives, which are then converted to nitriles via cyanation. Subsequent hydrolysis of the nitrile group yields the phenylacetic acid.

Friedel-Crafts acylation followed by oxidation : Aromatic rings can be acylated using acyl chlorides or anhydrides in the presence of Lewis acids (e.g., AlCl3). The resulting ketones are then oxidized to the corresponding carboxylic acids.

Direct carboxylation of benzyl intermediates : Benzyl halides or benzyl metal reagents can be carboxylated using carbon dioxide under suitable conditions to yield phenylacetic acids.

Representative Process Example from Patent Literature

A patented process (EP0676388A2) describes a method involving the reaction of dichloroalkenes with mesitylene in the presence of Lewis acids such as aluminum chloride to form phenylacetic acid derivatives. The process includes:

- Mixing mesitylene as solvent with a Lewis acid catalyst.

- Adding dichloroalkene compounds to the mixture.

- Stirring at controlled temperatures until the reaction completes.

- Work-up by dilution with water, extraction with organic solvents, drying, and solvent removal.

- Purification by distillation to obtain the pure phenylacetic acid derivative.

This method highlights the importance of Lewis acids in facilitating halogenation and acylation steps, and the use of mesitylene as a solvent to stabilize intermediates.

Comparative Data Table of Preparation Steps

| Step | Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|

| Aromatic ring halogenation | Cl2, F2, AlCl3, FeCl3 | Controlled temperature, Lewis acid catalysis | Selective chlorination at 4,6-positions; fluorination at 2-position |

| Methoxylation | Methyl iodide or dimethyl sulfate | Basic conditions (e.g., K2CO3) | Introduction of methoxy group at 3-position |

| Bromination of methyl group | NBS (N-bromosuccinimide) | Radical conditions, light or heat | Formation of benzyl bromide intermediate |

| Cyanation | NaCN or KCN | Polar aprotic solvents | Conversion to phenylacetonitrile intermediate |

| Hydrolysis | Acidic or basic hydrolysis | Elevated temperature | Conversion of nitrile to phenylacetic acid |

| Friedel-Crafts acylation | Acyl chloride, AlCl3 | Anhydrous conditions | Formation of aryl ketone intermediate |

| Oxidation | KMnO4, CrO3, or other oxidants | Aqueous or organic solvents | Conversion of ketone to carboxylic acid |

化学反应分析

Types of Reactions

4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

科学研究应用

Medicinal Chemistry Applications

Anti-inflammatory Properties

One of the notable applications of 4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid lies in its anti-inflammatory properties. It has been identified as a promising candidate for developing drugs targeting Very-Late-Antigen-4 (VLA-4), a molecule involved in cell adhesion and various inflammatory processes. Compounds exhibiting VLA-4 inhibitory effects are valuable in treating conditions such as multiple sclerosis and asthma due to their ability to reduce leukocyte migration to inflamed tissues .

Structure-Activity Relationship Studies

Research has indicated that modifications in the molecular structure significantly impact the potency of compounds similar to this compound. For instance, studies on aryl acetamide derivatives have shown that introducing electron-withdrawing groups, such as fluorine, enhances biological activity against certain pathogens like Cryptosporidium. This suggests that the compound may also be explored for antiparasitic applications .

Agrochemical Applications

Herbicide Development

The compound's structural characteristics make it suitable for development as a herbicide. The presence of halogen substituents can enhance herbicidal activity by improving selectivity and reducing phytotoxicity to crops. Research into related compounds indicates that modifications can lead to improved efficacy against specific weed species while minimizing environmental impact.

Research Tool Applications

Chemical Synthesis and Intermediates

In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various reaction pathways, making it a valuable building block for developing new compounds with desired biological activities .

Case Studies and Research Findings

作用机制

The mechanism of action of 4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group may also play a role in its overall pharmacokinetic properties .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s activity and properties can be contextualized by comparing it to related phenylacetic acid derivatives, focusing on substituent effects, molecular weight, and functional group interactions. Below is a detailed analysis supported by evidence:

Substitution Pattern and Electronic Effects

- 4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid: Substituents: Cl (4,6), F (2), OCH3 (3). The OCH3 group at position 3 introduces steric bulk and moderate electron-donating effects.

- 2,6-Difluoro-4-methoxyphenylacetic acid (CAS 886498-98-2): Substituents: F (2,6), OCH3 (4). Comparison: Lacks Cl groups, reducing lipophilicity compared to the target compound.

- 4-Fluoro-3-methoxyphenylacetic acid (CAS 946713-86-6): Substituents: F (4), OCH3 (3).

Impact of Halogen and Methoxy Positioning

Clometocillin (3,4-dichloro-α-methoxyphenylacetic acid, CAS 13911-20-1) :

- Substituents : Cl (3,4), OCH3 (α-position).

- Comparison : The α-methoxy group adjacent to the acetic acid chain may hinder rotational freedom, affecting conformational stability. The Cl at 3 and 4 positions could influence ring planarity and solubility differently than the 4,6-dichloro configuration .

- 3-Chloro-4-ethoxy-5-fluorophenylacetic acid (CAS 1017778-96-9): Substituents: Cl (3), F (5), OCH2CH3 (4). The single Cl at position 3 limits halogen-mediated interactions compared to the dual Cl in the target compound .

Physicochemical and Pharmacological Profiles

- Molecular Weight and Lipophilicity :

- The target compound’s molecular weight is estimated to be higher (~263.5 g/mol) than analogs like 2,6-difluoro-4-methoxyphenylacetic acid (~218.2 g/mol) due to the additional Cl atoms. This increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .

- Caffeic acid (3,4-dihydroxybenzeneacrylic acid) :

- Substituents : OH (3,4).

- Comparison : The hydroxyl groups increase polarity and antioxidant activity but reduce stability under acidic conditions compared to halogenated analogs .

Comparative Data Table

| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| This compound | - | Cl (4,6), F (2), OCH3 (3) | ~263.5 | High lipophilicity, potential halogen bonding |

| 2,6-Difluoro-4-methoxyphenylacetic acid | 886498-98-2 | F (2,6), OCH3 (4) | 218.2 | Enhanced metabolic stability |

| 4-Fluoro-3-methoxyphenylacetic acid | 946713-86-6 | F (4), OCH3 (3) | 184.2 | Moderate polarity, reduced steric bulk |

| Clometocillin | 13911-20-1 | Cl (3,4), OCH3 (α) | 235.1 | Conformationally restricted, antimicrobial use |

| 3-Chloro-4-ethoxy-5-fluorophenylacetic acid | 1017778-96-9 | Cl (3), F (5), OCH2CH3 (4) | 248.7 | Bulky ethoxy group, lower solubility |

生物活性

Overview

4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid is a synthetic compound with notable biological activity, particularly in medicinal chemistry and pharmacology. Its molecular formula is C9H7Cl2FO3, and it has garnered attention due to its potential therapeutic applications and interactions with biological macromolecules.

- Molecular Weight : 253.05 g/mol

- IUPAC Name : 2-(4,6-dichloro-2-fluoro-3-methoxyphenyl)acetic acid

- Structure : The compound features a phenylacetic acid backbone with chloro, fluoro, and methoxy substituents that influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of electron-withdrawing groups (like chlorine and fluorine) enhances its binding affinity to enzymes and receptors, which may modulate their activities. The methoxy group contributes to the compound's pharmacokinetic properties, potentially affecting absorption and metabolism.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound may possess antibacterial and antifungal properties. For instance, structural analogs have been shown to inhibit the growth of certain Gram-positive bacteria .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The presence of halogen atoms significantly influences the potency of enzyme interactions, as seen in related studies focusing on fluorinated compounds .

- Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound in treating diseases caused by parasites, such as Cryptosporidium. Structure-activity relationship (SAR) studies highlight the importance of substituents in enhancing biological efficacy against such pathogens .

Case Study 1: Antimicrobial Activity

A study conducted on a series of phenylacetic acid derivatives found that certain modifications led to increased antimicrobial activity against Staphylococcus aureus and Escherichia coli. The introduction of halogen atoms was crucial in enhancing the inhibitory effects observed in vitro.

Case Study 2: Enzyme Interaction

Research focused on the interaction of fluorinated compounds with cytochrome P450 enzymes demonstrated that this compound could selectively inhibit certain isoforms. This selectivity suggests potential for reduced side effects in therapeutic applications compared to non-selective inhibitors .

Comparative Analysis

| Compound | Activity | Target |

|---|---|---|

| This compound | Antimicrobial | Bacterial enzymes |

| SLU-2633 (related compound) | Antiparasitic | Cryptosporidium |

| Other Fluorinated Phenyl Acids | Variable | Various metabolic enzymes |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid with high purity?

- Methodology :

- Step 1 : Use Friedel-Crafts acylation or halogenation to introduce chloro and fluoro substituents on the phenyl ring, followed by methoxylation via nucleophilic substitution.

- Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate isomers, as described in Kanto Reagents' protocols for structurally similar methoxyphenylacetic acids .

- Step 3 : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with reference standards from NIST data .

- Key Considerations : Monitor reaction progress using TLC and adjust stoichiometry to minimize byproducts like dichloro- or over-fluorinated analogs.

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

- LC-MS/MS : Employ a reverse-phase C18 column with negative ion mode electrospray ionization (ESI-) for high sensitivity. Calibrate using deuterated internal standards to account for matrix effects .

- GC-MS : Derivatize the acetic acid moiety with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility. Use electron ionization (EI) and compare fragmentation patterns with NIST spectral libraries .

- Validation : Cross-check results with NMR (¹H/¹³C) for structural confirmation, focusing on characteristic shifts for chloro, fluoro, and methoxy groups .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental protocols?

- Stability Testing :

- pH : Perform accelerated degradation studies at pH 2–12 (HCl/NaOH buffers, 37°C). Monitor decomposition via UV-Vis at λ = 260 nm (aromatic ring absorbance).

- Temperature : Store aliquots at -20°C (long-term) and 4°C (short-term). Avoid repeated freeze-thaw cycles to prevent hydrolysis of the methoxy group .

- Recommendations : Use phosphate-buffered saline (pH 7.4) for in vitro assays to mimic physiological conditions.

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for halogenation and methoxylation. ICReDD’s workflow integrates these calculations with experimental feedback to prioritize viable routes .

- Machine Learning : Train models on existing halogenated phenylacetic acid datasets to predict regioselectivity and minimize competing side reactions (e.g., para vs. ortho substitution).

Q. How to resolve contradictions between NMR and mass spectrometry data when characterizing this compound?

- Case Study : If NMR indicates a methoxy group (-OCH₃) but MS shows an unexpected [M+16] peak, consider oxidation to a quinone intermediate during sample preparation.

- Resolution :

- Step 1 : Re-analyze under inert conditions (argon atmosphere) to prevent oxidation.

- Step 2 : Use high-resolution MS (HRMS) to distinguish between isotopic clusters (e.g., ³⁵Cl vs. ³⁷Cl) and oxidation products .

- Step 3 : Confirm via 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Q. What experimental design strategies minimize byproduct formation during synthesis?

- Factorial Design : Apply a 2³ factorial matrix varying temperature (40–80°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). Use ANOVA to identify significant factors affecting yield and purity .

- DoE Outcome : For example, higher catalyst loading (>10 mol%) may reduce dichloro byproducts but increase cost. Balance trade-offs using Pareto analysis.

Q. How to investigate the compound’s role in modulating biological targets using in silico docking?

- Molecular Docking :

- Step 1 : Prepare the compound’s 3D structure (optimized via DFT) and align with target proteins (e.g., COX-2, PPAR-γ) from the PDB.

- Step 2 : Use AutoDock Vina to simulate binding affinities. Focus on interactions between the dichloro-fluoro motif and hydrophobic pockets.

- Step 3 : Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics .

Q. What strategies are effective for chiral resolution if the compound exists as enantiomers?

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers. Optimize flow rate (1.0 mL/min) and temperature (25°C) for baseline resolution .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) to assign absolute configurations .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points across literature sources?

- Root Cause : Polymorphism or residual solvents (e.g., ethyl acetate) affecting crystallinity.

- Solution : Recrystallize from anhydrous ethanol and characterize via DSC (differential scanning calorimetry). Cross-reference with NIST standards for pure phases .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。